molecular formula C19H17F3N4O2S B2679363 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1448073-43-5

4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2679363
CAS No.: 1448073-43-5
M. Wt: 422.43
InChI Key: YFNWIDPBHQQMIN-UHFFFAOYSA-N
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Description

4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, an oxadiazole ring, and a piperidine ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.

    Cyclization: The formation of the oxadiazole ring is a key step, often achieved through cyclization reactions involving hydrazides and carboxylic acids.

Scientific Research Applications

4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
  • 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c20-19(21,22)14-2-1-3-15(10-14)23-18(27)26-7-4-12(5-8-26)16-24-25-17(28-16)13-6-9-29-11-13/h1-3,6,9-12H,4-5,7-8H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNWIDPBHQQMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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